
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,4,4,4-hexafluorobutyl) carbonate typically involves the reaction of 2,2,3,4,4,4-hexafluoro-1-butanol with phosgene or trichloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C4H3F6OH+COCl2→C9H6F12O3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction pathways. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form 2,2,3,4,4,4-hexafluoro-1-butanol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Reduction: Reaction with reducing agents to break down the carbonate ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: 2,2,3,4,4,4-Hexafluoro-1-butanol and carbon dioxide.
Substitution: Various substituted products depending on the nucleophile used.
Reduction: Alcohols derived from the reduction of the carbonate ester.
Scientific Research Applications
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which bis(2,2,3,4,4,4-hexafluorobutyl) carbonate exerts its effects is primarily through its interaction with other molecules via its carbonate ester group. This group can undergo hydrolysis, releasing fluorinated alcohols that can further participate in various biochemical pathways. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3,4,4,4-heptafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5-octafluorobutyl) carbonate
- Bis(2,2,3,3,4,4,5,5,6,6-decafluorobutyl) carbonate
Uniqueness
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate is unique due to its specific fluorination pattern, which provides a balance between stability and reactivity. Compared to other similar compounds with different degrees of fluorination, it offers a distinct set of properties that make it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H6F12O3 |
|---|---|
Molecular Weight |
390.12 g/mol |
IUPAC Name |
bis(2,2,3,4,4,4-hexafluorobutyl) carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-3(8(16,17)18)6(12,13)1-23-5(22)24-2-7(14,15)4(11)9(19,20)21/h3-4H,1-2H2 |
InChI Key |
YMKWZRZOSKKSFP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


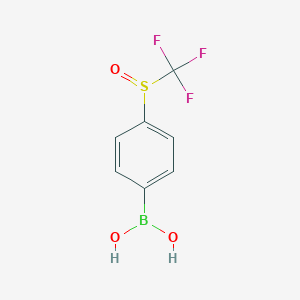
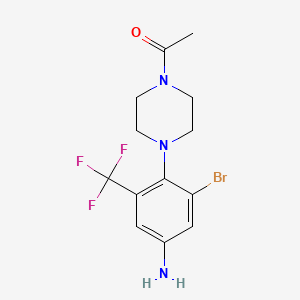
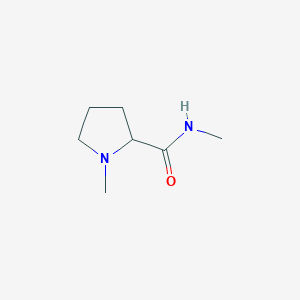
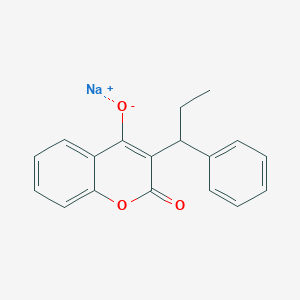
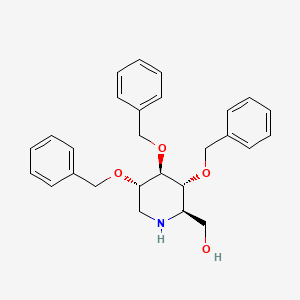
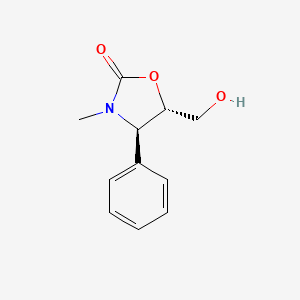
![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)

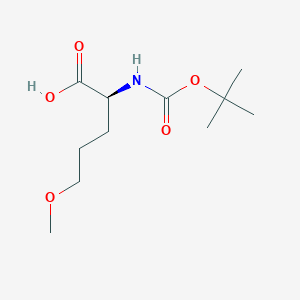
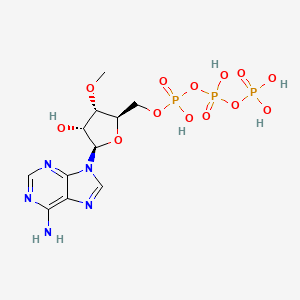
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)

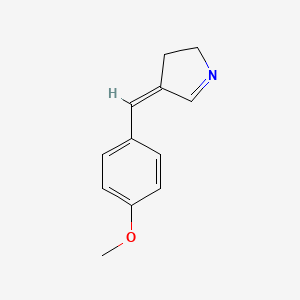
![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
